

Application Notes and Protocols: Copper-Catalyzed N-Arylation of Amines with Diaryliodonium Salts

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Compound of Interest

Compound Name: *Iodonium*

Cat. No.: *B1229267*

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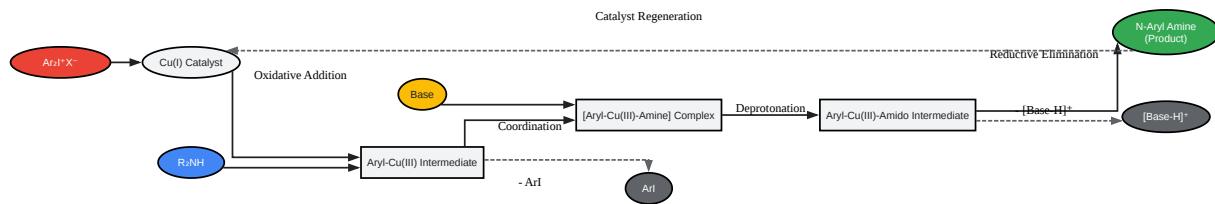
This document provides detailed application notes and protocols for the copper-catalyzed N-arylation of a variety of amine-containing substrates using **diaryliodonium** salts. This transformation is a powerful tool for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals and functional materials. The use of **diaryliodonium** salts as arylating agents offers mild reaction conditions and broad functional group tolerance compared to traditional methods.

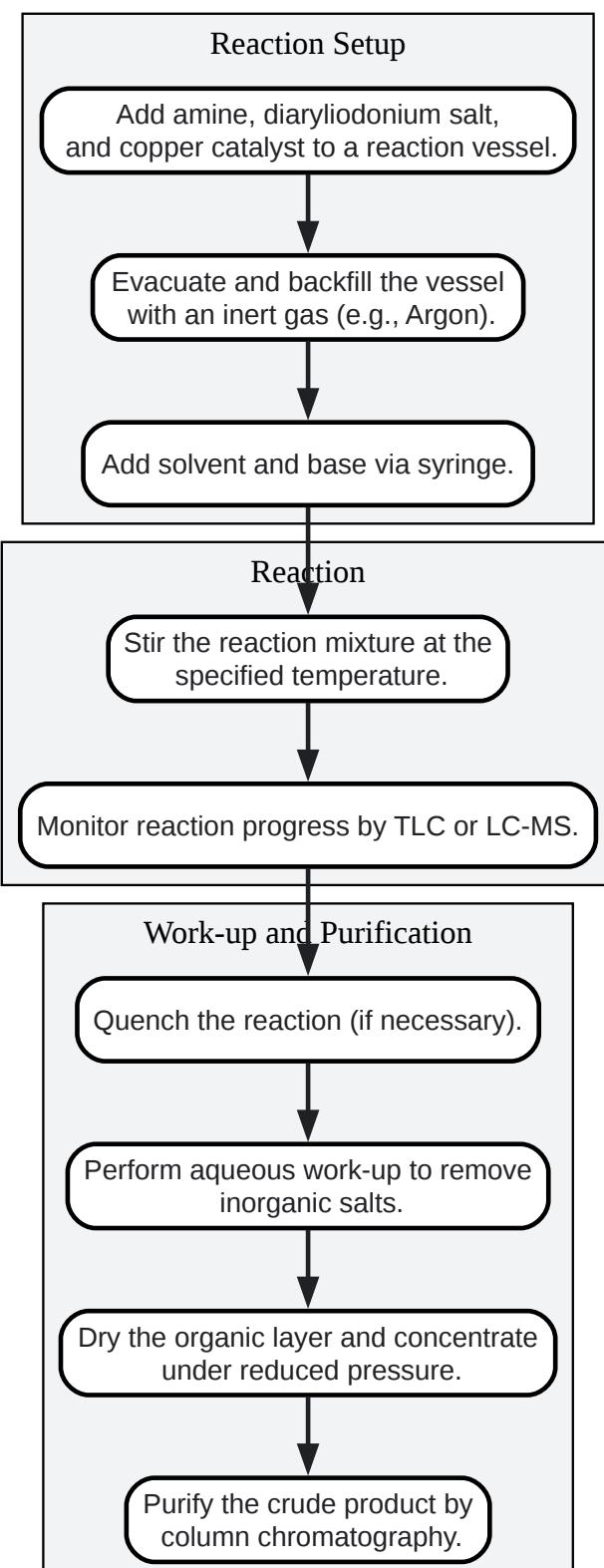
Introduction

The copper-catalyzed cross-coupling of amines with arylating agents is a fundamental reaction in organic synthesis. **Diaryliodonium** salts have emerged as highly effective electrophilic aryl sources for these reactions due to their high reactivity, stability, and functional group compatibility.^{[1][2]} Copper catalysis enables these transformations to proceed under mild conditions, often at room temperature, with low catalyst loadings.^[3] The general transformation involves the formation of a carbon-nitrogen bond between an amine and an aryl group from the **diaryliodonium** salt, facilitated by a copper catalyst.

Reaction Mechanism

The prevailing mechanism for the copper-catalyzed N-arylation of amines with diaryliodonium salts involves a Cu(I)/Cu(III) catalytic cycle.^{[4][5][6]} The cycle is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) species, forming a highly electrophilic Cu(III)-aryl intermediate. Subsequent coordination of the amine nucleophile to this intermediate, followed by deprotonation by a base, leads to a Cu(III)-amido complex. The desired N-aryl amine product is then formed via reductive elimination, regenerating the Cu(I) catalyst.^{[5][7]}



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